![molecular formula C7H11NO6P2 B12540561 Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]- CAS No. 652989-82-7](/img/structure/B12540561.png)
Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-, also known as 1-(4-pyridyl)ethane-1,2-bisphosphonate, is a chemical compound with the molecular formula C7H11NO6P2 and a molecular weight of 267.112862 g/mol . This compound is characterized by the presence of both a phosphonic acid group and a pyridine ring, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-, can be achieved through several methods. One common approach involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . This method provides a large variety of aryl phosphonates and proceeds smoothly, tolerating various functionalities. Another method involves the use of a palladium catalyst, such as Pd(PPh3)4, to achieve a quantitative cross-coupling of H-phosphonate diesters with aryl and vinyl halides under microwave irradiation . Industrial production methods often involve large-scale adaptations of these laboratory techniques, ensuring high yields and purity.
Analyse Chemischer Reaktionen
Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-, undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bases, palladium catalysts, and visible-light illumination . For example, the reaction with diaryliodonium salts in the presence of a base under visible-light illumination produces aryl phosphonates . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various aryl phosphonates and related compounds.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-, has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential as a bioactive compound, particularly in the development of drugs and therapeutic agents . The compound’s unique structure, which includes both a phosphonic acid group and a pyridine ring, allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Wirkmechanismus
The mechanism of action of phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-, involves its interaction with specific molecular targets and pathways. The presence of the phosphonic acid group allows it to mimic natural phosphates, enabling it to bind to enzymes and other proteins involved in cellular processes . This binding can inhibit or modulate the activity of these proteins, leading to various biological effects. The pyridine ring further enhances its binding affinity and specificity, making it a potent bioactive compound.
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-, can be compared to other similar compounds, such as difluoro(pyridinyl)methyl]phosphonates and sodium [hydroxy(pyridinyl)methyl]bisphosphonate (risedronate) . These compounds share structural similarities, including the presence of a pyridine ring and a phosphonic acid group. phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-, is unique in its specific arrangement of these functional groups, which can result in different biological activities and applications. For example, risedronate is widely used to treat or prevent osteoporosis and Paget’s disease of bone, highlighting the diverse potential of phosphonic acid derivatives .
Eigenschaften
CAS-Nummer |
652989-82-7 |
|---|---|
Molekularformel |
C7H11NO6P2 |
Molekulargewicht |
267.11 g/mol |
IUPAC-Name |
(2-phosphono-1-pyridin-4-ylethyl)phosphonic acid |
InChI |
InChI=1S/C7H11NO6P2/c9-15(10,11)5-7(16(12,13)14)6-1-3-8-4-2-6/h1-4,7H,5H2,(H2,9,10,11)(H2,12,13,14) |
InChI-Schlüssel |
LMEUGMVMKAWITH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C(CP(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


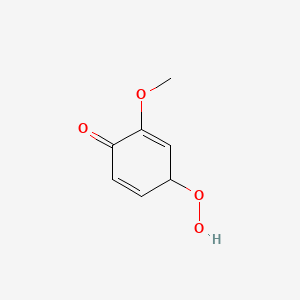
![N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide](/img/structure/B12540487.png)
![7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12540492.png)
![5-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12540493.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol](/img/structure/B12540500.png)
![Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]-](/img/structure/B12540503.png)
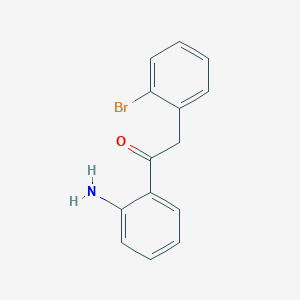
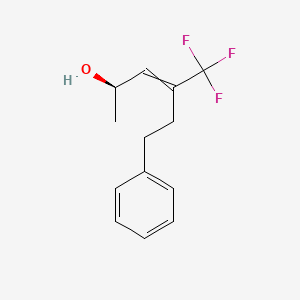

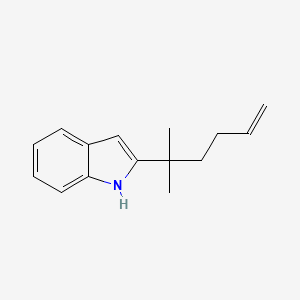
![N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12540543.png)

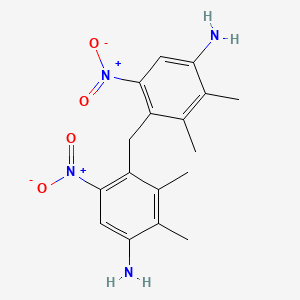
methylidene}amino]benzoic acid](/img/structure/B12540553.png)
